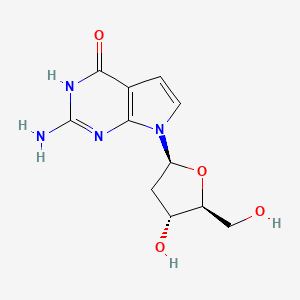
2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-L-guanosine is a nucleoside analog composed of the purine nucleobase guanine linked to a deoxyribose sugar. It is structurally similar to guanosine but lacks a hydroxyl group at the 2’ position of the ribose sugar, making it a deoxyribonucleoside . This compound plays a crucial role in various biological processes and has significant applications in scientific research and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-L-guanosine typically involves the protection of functional groups, followed by selective deoxygenation and coupling reactions. One common method includes the protection of the 2-NH2, 3-OH, and 5-OH groups of guanosine to form a triacetyl derivative. The O6 group is then protected using Mitsunobu alkylation with trimethylsilylethanol. The 2-fluoro group is introduced via diazotization under anhydrous conditions with t-butyl nitrite as the diazotizing agent and HF in pyridine as the fluoride source .
Industrial Production Methods: Industrial production of 2’-Deoxy-L-guanosine often employs enzymatic synthesis due to its higher atom economy and reduced side products. An engineered purine nucleoside phosphorylase from Brevibacterium acetylicum, combined with thymidine phosphorylase from Escherichia coli, is used in a one-pot whole cell catalysis for efficient synthesis .
化学反应分析
Types of Reactions: 2’-Deoxy-L-guanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.
Reduction: Reduction reactions are less common but can involve the reduction of the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as diazonium salts and halogenating agents are used under anhydrous conditions.
Major Products:
Oxidation: 8-oxo-2’-deoxyguanosine
Substitution: Various N2-substituted derivatives, which are useful in medicinal chemistry.
科学研究应用
2’-Deoxy-L-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other nucleoside analogs and as a standard in nucleic acid research.
Biology: It serves as a building block for DNA synthesis and repair studies.
作用机制
The mechanism of action of 2’-Deoxy-L-guanosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. It can also modulate signal transduction pathways by being phosphorylated to form deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases . Additionally, it has been shown to interact with adenosine receptors and purinergic metabolism, contributing to its neuroprotective and anti-tumorigenic effects .
相似化合物的比较
Deoxyguanosine: Similar to 2’-Deoxy-L-guanosine but with a different stereochemistry.
Guanosine: Contains an additional hydroxyl group at the 2’ position of the ribose sugar.
8-Oxo-2’-deoxyguanosine: An oxidized derivative used as a biomarker for oxidative stress.
Uniqueness: 2’-Deoxy-L-guanosine is unique due to its specific stereochemistry and its role in DNA synthesis and repair. Its ability to be efficiently synthesized using enzymatic methods also sets it apart from other nucleoside analogs .
属性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
2-amino-7-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m1/s1 |
InChI 键 |
PFCLMNDDPTZJHQ-CSMHCCOUSA-N |
手性 SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)

![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
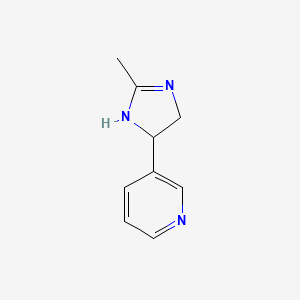
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)
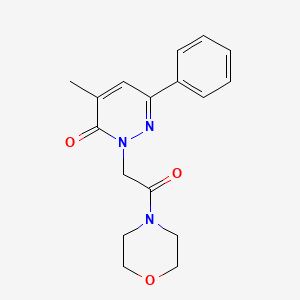
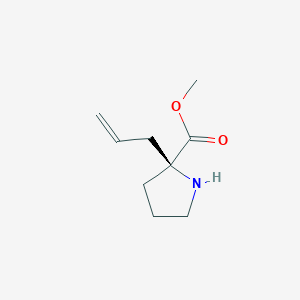
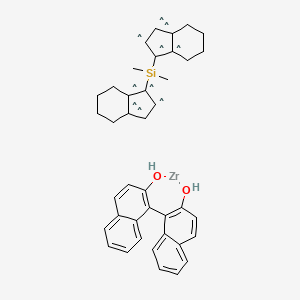
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
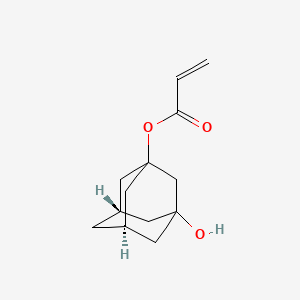
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
